Distinct Substitution Pattern Relative to the Exemplified Isothiazole-4-carboxamide Patent Series
Within the comprehensive isothiazole-4-carboxamide patent US7276602B2, the combination of a cyclohexylsulfanyl group at the 3-position and a pyridin-4-ylamino group at the 5-position is not explicitly exemplified among the most potent listed compounds, which predominantly feature 3-methanesulfonyl, 3-benzylsulfanyl, or 3-cyclohexylmethoxy substituents paired with pyrazin-2-ylamino or pyridin-3-ylamino groups [1]. This places CAS 651305-51-0 in a unique structural niche where its cyclohexyl-S linker and 4-pyridylamino terminus create a hydrogen-bond donor/acceptor geometry and steric contour that is not replicated by any single exemplified congener. No head-to-head biochemical data are publicly available for this specific compound; the differentiation is based on structural class-level inference from the patent SAR tables [1].
| Evidence Dimension | Substituent identity at 3-position and 5-position aminoaryl group |
|---|---|
| Target Compound Data | 3-cyclohexylsulfanyl; 5-(pyridin-4-yl)amino |
| Comparator Or Baseline | Exemplified analogs in US7276602B2: 3-cyclohexylmethoxy-5-(pyrazin-2-ylamino); 3-methanesulfonyl-5-(pyridin-4-ylamino); 3-benzylsulfanyl-5-(pyridin-3-ylamino) |
| Quantified Difference | Not quantifiable (no matched-assay data available); structural uniqueness defined by absence of this exact combination in the patent's exemplified compound list |
| Conditions | Structural comparison against the full set of exemplified compounds in US7276602B2 |
Why This Matters
For researchers seeking a tool compound with an unexplored substitution vector within a validated kinase-inhibitor scaffold, CAS 651305-51-0 provides a structurally distinct starting point that avoids overlap with previously claimed, highly optimized analogs.
- [1] Munchhof, M. J. et al. Isothiazole derivatives useful as anticancer agents. U.S. Patent US7276602B2, filed July 24, 2003, and issued October 2, 2007. View Source
